molecular formula C12H19OP B11771794 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone

1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone

Cat. No.: B11771794
M. Wt: 210.25 g/mol
InChI Key: VZOIPDTZIDJMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is an organic compound that belongs to the class of phosphol compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone typically involves the reaction of tert-butyl and dimethyl-substituted phosphol precursors under specific conditions. One common method includes the use of tert-butyl alcohol and dimethylphosphine in the presence of a catalyst such as anhydrous magnesium sulfate and boron trifluoride diethyl etherate . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, chlorine, aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of phosphol oxides.

    Reduction: Formation of reduced phosphol derivatives.

    Substitution: Formation of halogenated phosphol compounds.

Scientific Research Applications

1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(tert-Butyl)-3,4-dimethyl-1H-phosphol-2-yl)ethanone is unique due to its specific combination of tert-butyl, dimethyl, and phosphol groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H19OP

Molecular Weight

210.25 g/mol

IUPAC Name

1-(1-tert-butyl-3,4-dimethylphosphol-2-yl)ethanone

InChI

InChI=1S/C12H19OP/c1-8-7-14(12(4,5)6)11(9(8)2)10(3)13/h7H,1-6H3

InChI Key

VZOIPDTZIDJMKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(C(=C1C)C(=O)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.